2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid
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Overview
Description
2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in medicinal chemistry, materials science, and biotechnology .
Preparation Methods
Chemical Reactions Analysis
2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: This compound is utilized in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and corrosion inhibitors.
Biotechnology: It is employed in bioconjugation techniques, where it serves as a linker molecule in the attachment of biomolecules.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects . The pathways involved can vary depending on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2-(Prop-2-yn-1-yl)-2H-benzo[d][1,2,3]triazole-5-carboxylic acid include other 1,2,3-triazoles such as:
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Known for its nitrification inhibitory properties in agricultural applications.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Used as an analogue of febuxostat for xanthine oxidase inhibition.
The uniqueness of this compound lies in its specific structural features and the resulting diverse range of applications in various scientific fields.
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-prop-2-ynylbenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c1-2-5-13-11-8-4-3-7(10(14)15)6-9(8)12-13/h1,3-4,6H,5H2,(H,14,15) |
InChI Key |
NAQHXZQLPIRZHM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1N=C2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
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